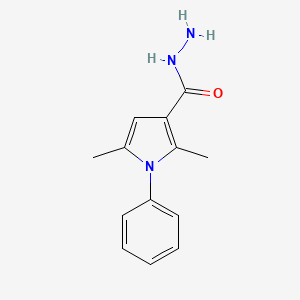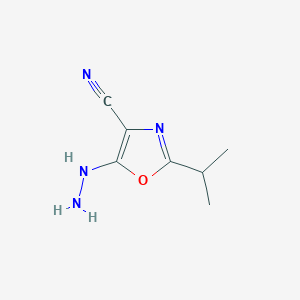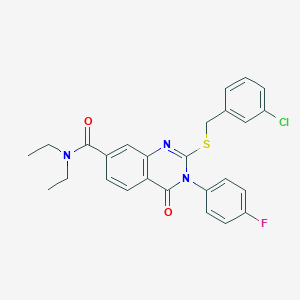![molecular formula C18H24F2N4O B3013642 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine CAS No. 2097889-52-4](/img/structure/B3013642.png)
1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine" is a complex molecule that likely has significance in medicinal chemistry due to the presence of multiple piperidine rings, which are known to be important in drug design. The cyclopenta[c]pyridazine moiety suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives can be approached through various methods. One such method is the piperidine-mediated [3 + 3] cyclization, which has been used to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles under mild conditions . Another approach involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensation reactions, to yield conformationally rigid diamines . These methods highlight the versatility and creativity in synthesizing complex piperidine structures that could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The cyclopenta[c]pyridazine and difluoropiperidine moieties suggest a rigid framework that could influence the compound's binding to biological targets. The synthesis of related structures, such as tetrasubstituted cyclopenta[c]piperidines, has been reported, and these compounds have shown axial-equatorial conformational preferences, which are important for their biological activity as potential substance P antagonists .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be quite diverse. For instance, the [3 + 3] cyclization method mentioned earlier is a novel transformation that allows for the functionalization of piperidine rings . Additionally, the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature indicates that piperidine derivatives can participate in cycloaddition reactions under metal-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of fluorine atoms, as in the target compound, can significantly affect the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. The synthesis of fluorinated pyrido[2,3-c]pyridazines has been explored, and these compounds have shown antibacterial activity, although they were less potent than some other pyridonecarboxylic acid antibacterials . The introduction of fluorine atoms into piperidine derivatives is a common strategy to modulate their properties for medicinal chemistry applications.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
- Novel pyridine and fused pyridine derivatives have been synthesized for potential antimicrobial and antioxidant activities. These compounds were evaluated through molecular docking screenings to explore their binding energies against specific target proteins, indicating their potential in drug development (Flefel et al., 2018).
Novel Method for Synthesis
- A new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, has been proposed. This method offers a simpler and potentially more scalable approach than existing methods, which could be relevant for the production of compounds related to the queried chemical (Smaliy et al., 2011).
Iron-catalyzed Reactions
- Research into iron(III) halide-promoted reactions has led to the synthesis of six-membered azacycles, showcasing the utility of iron catalysis in organic synthesis. This has implications for the synthesis of heterocyclic compounds, including those similar to the queried compound (Bolm et al., 2004).
Sulfonamides as Terminators
- The use of triflic acid for inducing cyclization of homoallylic sulfonamides to pyrrolidines has been explored. Such chemical reactions are crucial for the efficient formation of polycyclic systems, which is relevant for the synthesis of complex heterocycles (Haskins & Knight, 2002).
Discovery of Androgen Receptor Downregulator
- Modifications to a lead compound, including the removal of a basic piperazine nitrogen atom and the introduction of a solubilizing end group, led to the development of a new clinical candidate for treating advanced prostate cancer. This showcases the application of related compounds in therapeutic development (Bradbury et al., 2013).
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O/c19-18(20)6-10-24(11-7-18)17(25)13-4-8-23(9-5-13)16-12-14-2-1-3-15(14)21-22-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZIBRJGMDIXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)


![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)
![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)
